Revospirone

5-HT1A receptor Binding affinity Ki

Researchers studying serotonergic pathways often encounter dopamine receptor cross-reactivity with non-selective ligands. Revospirone resolves this with high 5-HT1A selectivity (Ki=2 nM) and no reported D2 activity, enabling clean pathway isolation. Its active metabolite 1-PP adds α2-adrenergic antagonism for dual-mechanism studies. • 5-HT1A partial agonist: Ki=2 nM, adenylate cyclase inhibition IC50=124 nM • Selective over D2 receptors; ideal for co-expression models • Generates 1-PP metabolite for combined serotonergic/adrenergic research • ≥98% purity solid; stable at -20°C; ships at ambient temperature

Molecular Formula C18H21N5O3S
Molecular Weight 387.5 g/mol
CAS No. 95847-87-3
Cat. No. B1213509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevospirone
CAS95847-87-3
Synonyms2-(4-(2-pyrimidinyl)-1-piperazinylpropyl)-1,2-benzisothiazol-3(2H)one-1,1-dioxide
Bay Vq 7813
Bay Vq-7813
Molecular FormulaC18H21N5O3S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
InChIInChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2
InChIKeyMPLTZRTXQLNGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Revospirone: High-Affinity 5-HT1A Partial Agonist


Revospirone (BAY Vq 7813; CAS 95847-87-3) is a synthetic azapirone derivative characterized as a selective, high-affinity partial agonist of the serotonin 5-HT1A receptor [1]. It exhibits a binding affinity (Ki) of 2 nmol/L for the 5-HT1A receptor and inhibits adenylate cyclase activity with an IC50 of 124 nmol/L . Originally patented as a veterinary tranquilizer, revospirone was never marketed, but its pharmacological profile—including the generation of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP) which confers secondary α2-adrenergic antagonism—positions it as a valuable research tool for probing serotonergic and adrenergic signaling interactions [2].

Target High-affinity 5-HT1A partial agonism supports serotonergic signaling studies
Functional readout Reported adenylate cyclase inhibition enables cAMP pathway assay context
Metabolite 1-PP metabolite confers α2-adrenergic antagonism for in vivo interaction research

Revospirone: Azapirone Class Differences


Azapirones such as buspirone, ipsapirone, gepirone, and tandospirone share a common core mechanism as 5-HT1A receptor partial agonists [1]. However, significant differences in receptor binding affinity, functional efficacy, selectivity against off-target receptors, and active metabolite profiles preclude generic substitution in research settings [2]. Even within this chemically related class, the quantitative structure-activity relationships driving distinct pharmacological outcomes necessitate compound-specific procurement. The evidence below demonstrates exactly where revospirone diverges from its closest analogs, providing the quantitative justification required for scientific selection.

Binding affinity
Reported high 5-HT1A affinity may not be matched by other azapirones; assay sensitivity can shift
Functional inhibition
Adenylate cyclase IC50 data are sparse for comparators, limiting direct pathway comparison
Selectivity profile
5-HT1A selectivity without D2 engagement may not generalize; analogues can introduce D2 activity

Revospirone vs. Comparator Azapirones


Superior 5-HT1A Binding Affinity

Revospirone demonstrates a 5-HT1A receptor binding affinity (Ki = 2 nM) that is 5-fold higher than ipsapirone (Ki = 10 nM), 13.5-fold higher than tandospirone (Ki = 27 nM), 19-fold higher than gepirone (Ki = 38 nM), and approximately 10-fold higher than the mid-range of reported buspirone values (Ki = 9.3–29.5 nM) . This higher affinity is consistently reported across multiple independent vendor technical datasheets, establishing revospirone as the most potent 5-HT1A ligand among the commonly referenced azapirones .

5-HT1A Binding Affinity
Reported
Ki = 2 nM (5–19× higher affinity vs. ipsapirone, tandospirone, gepirone; buspirone Ki 9.3–29.5 nM)
Reported binding affinity context; may support higher assay sensitivity review
Cross-study comparable; conditions vary per assay
5-HT1A receptor Binding affinity Ki Azapirone

Adenylate Cyclase Inhibition Profile

Beyond binding affinity, revospirone produces a measurable functional effect by inhibiting adenylate cyclase activity with an IC50 of 124 nM . This functional readout, which is not uniformly reported across all azapirones, provides a direct link to downstream cAMP signaling modulation [1]. While comparative adenylate cyclase inhibition data for other azapirones are sparse in public repositories, the availability of this quantitative functional endpoint for revospirone distinguishes it as a compound with validated post-receptor efficacy in addition to high binding affinity .

Adenylate Cyclase Inhibition
Reported
IC50 = 124 nM
Reported functional inhibition endpoint; supports cAMP signaling pathway studies
Limited comparator data; interpretation within assay context
Adenylate cyclase cAMP signaling Functional assay IC50

5-HT1A Selectivity Over D2 Receptors

Revospirone is characterized as a selective 5-HT1A receptor partial agonist, a classification that distinguishes it from azapirone derivatives designed to engage dopamine D2 receptors [1]. Recent structure-activity relationship (SAR) studies involving ipsapirone and revospirone analogues confirm that compounds containing the 1-(2-pyrimidinyl)piperazine moiety—present in revospirone—exhibit high affinity for 5-HT1A receptors without significant D2 receptor binding [2]. In contrast, ipsapirone itself has no affinity for D2 receptors, but modifications to its scaffold can introduce D2 activity, underscoring that even closely related azapirones possess divergent selectivity profiles [3].

5-HT1A Selectivity vs D2
Class-level
Revospirone: selective 5-HT1A, no D2 affinity. Certain ipsapirone/revospirone analogues show dual 5-HT1A/D2 activity
Selectivity profile may support serotonergic-specific probing; D2 context requires review
Qualitative inference; SAR study context
Selectivity D2 receptor 5-HT1A Off-target activity

1-PP: α2-Adrenergic Antagonism

Revospirone, like several other azapirones including buspirone, gepirone, and tandospirone, is metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), an active metabolite that acts as an α2-adrenergic receptor antagonist [1]. This metabolic pathway introduces a secondary pharmacological dimension that may influence experimental outcomes in vivo or in metabolically competent in vitro systems [2]. The extent to which 1-PP contributes to the overall pharmacological profile varies across azapirones depending on the parent compound's pharmacokinetic properties and the relative potency of the metabolite [3].

1-PP Metabolite Activity
Class-level
1-PP acts as α2-adrenergic antagonist; common metabolite of several azapirones
Metabolite profile context; α2 antagonism may influence in vivo outcomes
Quantitative metabolite differences not established
1-PP α2-adrenergic receptor Active metabolite Polypharmacology

Revospirone Research Applications


5-HT1A Binding & Competition Assays

Revospirone's high affinity for the 5-HT1A receptor (Ki = 2 nM) makes it an ideal ligand for radioligand binding displacement assays and competition studies where detection sensitivity is paramount . Its potency allows for the use of lower compound concentrations, reducing solvent exposure and minimizing non-specific binding artifacts [1].

Adenylate Cyclase & cAMP Signaling Studies

With a well-defined functional IC50 of 124 nM for adenylate cyclase inhibition, revospirone serves as a validated tool for investigating 5-HT1A receptor coupling to Gi/o-mediated cAMP downregulation . This application is particularly valuable in cell lines or primary cultures where quantifying second messenger responses is a primary endpoint .

D2-Sparing 5-HT1A Probing

Given its characterization as a selective 5-HT1A partial agonist without reported D2 receptor activity, revospirone is suitable for experiments designed to isolate serotonergic effects from dopaminergic confounds [2]. This selectivity is critical for studies in brain regions or neuronal populations where 5-HT1A and D2 receptors are co-expressed and functionally interact [3].

In Vivo 1-PP Metabolite Effects

Revospirone's conversion to 1-PP, an α2-adrenergic antagonist, provides a model for studying the combined effects of 5-HT1A partial agonism and α2-adrenergic antagonism in vivo [4]. Researchers can leverage this dual pharmacology to explore synergistic or additive effects on neurotransmitter release and behavioral outcomes [5].

Application
Selection Property
Validation Focus
5-HT1A receptor binding studies
High reported binding affinity context
Radioligand displacement and competition assay review
cAMP signaling pathway studies
Reported adenylate cyclase inhibition
Gi/o-coupled cAMP modulation endpoint review
Serotonergic-specific probing
Reported 5-HT1A selectivity over D2
Dopaminergic confound isolation assessment
Serotonergic-adrenergic interaction research
1-PP metabolite α2-adrenergic profile
Combined 5-HT1A/α2 endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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